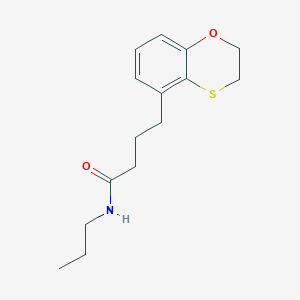
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is a synthetic organic compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. This particular compound has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with 8-hydroxythiochroman, which undergoes a series of reactions to form the benzoxathiin ring through a sulfonium salt intermediate . The key steps include:
Formation of the Benzoxathiin Ring: The starting material, 8-hydroxythiochroman, is reacted with appropriate reagents to form the benzoxathiin ring.
Introduction of the Propylbutanamide Moiety: The benzoxathiin intermediate is then reacted with propylbutanamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been studied for its potential biological activities, including interactions with specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for melatonin receptors, where it mimics the action of melatonin by binding to these receptors and modulating their activity . The molecular pathways involved include the regulation of circadian rhythms and various endocrine functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)heptanamide
- 4-(2,3-Dihydro-1,4-benzoxathiin-5-yl)-N-methylbutanamide
Uniqueness
4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is unique due to its specific structural features and the presence of the propylbutanamide moiety
Propiedades
Número CAS |
214894-82-3 |
|---|---|
Fórmula molecular |
C15H21NO2S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1,4-benzoxathiin-5-yl)-N-propylbutanamide |
InChI |
InChI=1S/C15H21NO2S/c1-2-9-16-14(17)8-4-6-12-5-3-7-13-15(12)19-11-10-18-13/h3,5,7H,2,4,6,8-11H2,1H3,(H,16,17) |
Clave InChI |
GAGHAWGRMAYWML-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCCC1=C2C(=CC=C1)OCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
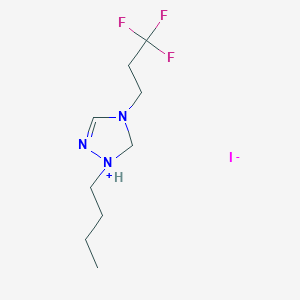
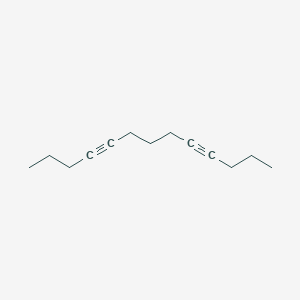
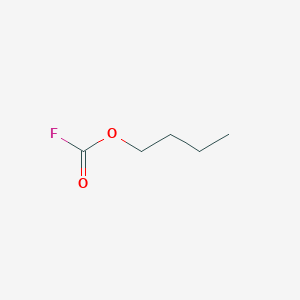
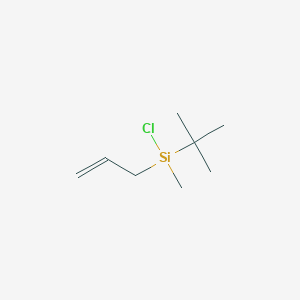
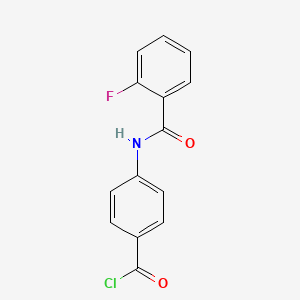
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
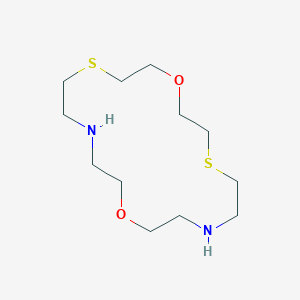
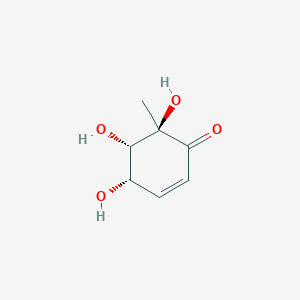
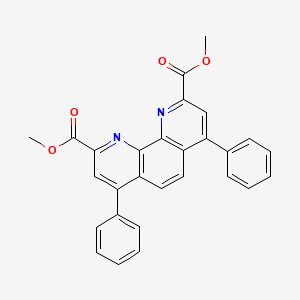
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
